Acute Oral Toxicity (LD50) of Bromadiolone Versus Brodifacoum and Chlorophacinone in Rats
Bromadiolone exhibits intermediate acute toxicity among anticoagulant rodenticides, positioned between the higher potency of brodifacoum and the lower potency of first-generation chlorophacinone. In white rats, the LD50 for bromadiolone was determined as 1.1 mg/kg (95% CI: 1.0–1.2 mg/kg), compared to 0.30 mg/kg (95% CI: 0.21–0.42 mg/kg) for brodifacoum [1]. In a separate study, the LD50 for bromadiolone was 1.12 mg/kg versus 6.31 mg/kg for chlorophacinone [2]. This positions bromadiolone as approximately 3.7-fold less acutely toxic than brodifacoum but 5.6-fold more toxic than chlorophacinone in rats.
| Evidence Dimension | Acute oral LD50 in rats |
|---|---|
| Target Compound Data | 1.1 mg/kg (95% CI: 1.0–1.2 mg/kg) [1]; 1.12 mg/kg [2] |
| Comparator Or Baseline | Brodifacoum: 0.30 mg/kg (95% CI: 0.21–0.42 mg/kg) [1]; Chlorophacinone: 6.31 mg/kg [2] |
| Quantified Difference | Bromadiolone is 3.7-fold less toxic than brodifacoum and 5.6-fold more toxic than chlorophacinone |
| Conditions | Laboratory acute oral gavage in white rats |
Why This Matters
Procurement decisions involving SGARs must balance target efficacy against non-target hazard; bromadiolone's intermediate LD50 profile provides a calibrated potency that may reduce secondary poisoning risk relative to brodifacoum while maintaining superior efficacy over FGARs.
- [1] Lietuvos mokslų akademijos Leidybos skyrius. Bromadiolone and brodifacoum LD50 determination. View Source
- [2] Gad Hamada Hassan Rady. Sub-Lethal and Teratogenicity Action of Bromadiolone and Chlorophacinone Anticoagulant Rodenticides on Albino Rats. 2020. View Source
